Benzyl isobutyrate
Overview
Description
Benzyl isobutyrate is an organic compound classified as an ester. It is formed from the reaction between benzyl alcohol and isobutyric acid. This compound is known for its pleasant, fruity, and jasmine-like odor, making it a popular choice in the fragrance and flavor industries .
Mechanism of Action
Target of Action
Benzyl isobutyrate, also known as benzyl 2-methylpropanoate , is primarily used in the flavor and fragrance industry Instead, it is appreciated for its fruity and jasmine-like odor .
Mode of Action
Given its primary use as a fragrance and flavor agent, the mode of action of this compound is largely through interaction with olfactory receptors in the nose, leading to the perception of its characteristic odor
Biochemical Pathways
It is derived from isobutyric acid, a branched short-chain fatty acid (bscfa) that is produced during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) .
Pharmacokinetics
Given its use in cosmetics and food products, it is likely that it is at least partially absorbed through the skin and digestive tract . .
Result of Action
As a fragrance and flavor agent, the primary result of this compound’s action is the sensory perception of its fruity and jasmine-like odor
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept cool to maintain its stability . Furthermore, it is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Benzyl isobutyrate is formed by the reaction of isobutyric acid with benzyl alcohol . Isobutyric acid is a branched short-chain fatty acid that is derived during the fermentation of branched-chain amino acids
Cellular Effects
It is known that its parent compound, isobutyric acid, has been shown to impact metabolism and metabolic health . For instance, one in vitro study utilizing rat adipocytes found that administration of isobutyric acid increases insulin-stimulated glucose uptake and reduces phosphorylation of rate-limiting enzymes involved in lipolysis .
Molecular Mechanism
As an ester, it is formed by the reaction of acids with alcohols
Temporal Effects in Laboratory Settings
It is known that its parent compound, isobutyric acid, has antioxidative stress properties and contributes to neuroprotection
Metabolic Pathways
This compound is involved in the metabolic pathways of isobutyric acid, which is derived during the fermentation of branched-chain amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl isobutyrate can be synthesized through the esterification reaction between benzyl alcohol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzyl alcohol and isobutyric acid into a reactor, along with the acid catalyst. The reaction mixture is then heated under reflux, and the ester product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Benzyl isobutyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and isobutyric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and isobutyric acid.
Transesterification: A different ester and alcohol.
Reduction: Benzyl alcohol and isobutanol.
Scientific Research Applications
Benzyl isobutyrate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Comparison with Similar Compounds
Benzyl acetate: Known for its pear-like odor and used in perfumes and flavorings.
Ethyl butanoate: Has a pineapple-like odor and is used in food flavorings.
Isobutyl acetate: Known for its fruity odor and used in coatings and adhesives
Uniqueness: Benzyl isobutyrate is unique due to its specific combination of benzyl alcohol and isobutyric acid, resulting in a distinct fruity and jasmine-like odor. This makes it particularly valuable in the fragrance industry, where it is used to create unique and appealing scents.
Properties
IUPAC Name |
benzyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKJRDSCEYGECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047602 | |
Record name | Benzyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fresh, fruity-floral odour | |
Record name | Phenylmethyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Benzyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | Phenylmethyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.006 | |
Record name | Benzyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-28-6 | |
Record name | Benzyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406201 | |
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Record name | Benzyl isobutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46112 | |
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Record name | Propanoic acid, 2-methyl-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |
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Record name | Benzyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.815 | |
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Record name | BENZYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98PE45V9M | |
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Record name | Phenylmethyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Benzyl Isobutyrate?
A1: this compound is an ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, its structure can be inferred as an ester formed from benzyl alcohol and isobutyric acid.
Q2: Are there any known catalytic applications of this compound?
A2: While this compound itself might not be a catalyst, one study explores its transformation via the inverse Tishchenko reaction. [] This reaction typically involves the disproportionation of an aldehyde into an ester, catalyzed by metal alkoxides. Further research is needed to ascertain if this compound participates in any specific catalytic processes.
Q3: Is there any information available regarding the environmental impact or degradation of this compound?
A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of this compound. [, , , , , ] Given its use in fragrances, understanding its environmental fate, including potential bioaccumulation or toxicity, would be crucial.
Q4: What are the historical milestones and research context surrounding this compound?
A5: The provided abstracts offer a glimpse into the historical research on this compound. One study from 1967 explores the adducts formed by the reaction of Dimethylketen with diarylnitrones, resulting in a complex molecule containing a this compound moiety. [] This suggests early interest in the compound's reactivity and potential applications in organic synthesis. Later research, while not directly focused on this compound, highlights its use as a fragrance ingredient and the associated safety assessments. [, , ] This underscores the compound's historical evolution from a subject of synthetic organic chemistry to a commercially relevant fragrance material.
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